

2,7-Dimethylnaphthalene: A Technical Health and Safety Guide

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Compound of Interest

Compound Name: 2,7-Dimethylnaphthalene

Cat. No.: B047183

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

2,7-Dimethylnaphthalene (2,7-DMN) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula $C_{12}H_{12}$. It exists as a white to off-white solid and is used in research and as a starting material in the synthesis of various organic compounds. This guide provides a comprehensive overview of the available health and safety data for 2,7-DMN, with a focus on its physicochemical properties, toxicological profile, and safe handling procedures. Due to a lack of extensive specific data for 2,7-DMN, information from closely related isomers and parent compounds is included to provide a more complete, albeit inferred, safety profile.

Physicochemical Properties

The physical and chemical properties of **2,7-Dimethylnaphthalene** are summarized in the table below. These properties are crucial for understanding its behavior, potential for exposure, and appropriate handling and storage conditions.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₂	[1][2]
Molecular Weight	156.22 g/mol	[1][2]
CAS Number	582-16-1	[2]
Appearance	White to off-white solid/powder	[3]
Melting Point	94-97 °C	[4][5]
Boiling Point	263-265 °C	[4][6]
Vapor Pressure	0.016 mmHg @ 25 °C (estimated)	[6]
Flash Point	110.5 °C (231 °F) (estimated)	[6]
Water Solubility	14.85 mg/L @ 25 °C (estimated)	[6]
logP (o/w)	4.30 - 4.447 (estimated)	[6]

Toxicological Profile

Direct and comprehensive toxicological data for **2,7-Dimethylnaphthalene** is limited. The information presented here is largely based on data from Safety Data Sheets, which often state that specific toxicity data has not been determined, and is supplemented by findings from studies on closely related isomers such as 1,4-dimethylnaphthalene and 2-methylnaphthalene.

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for **2,7-Dimethylnaphthalene** were found in the reviewed literature. However, data for related compounds suggest a low order of acute toxicity.

Isomer	Route	Species	Value	Reference
1,4-Dimethylnaphthalene	Oral	Rat	LD50 = 2,730 mg/kg	[7]
1,4-Dimethylnaphthalene	Dermal	Rabbit	LD50 > 2,000 mg/kg	[7]
1,4-Dimethylnaphthalene	Inhalation	Rat	LC50 > 4.16 mg/L	[7]
2-Methylnaphthalene	Oral	Rat	LD50 = 4050 mg/kg	[8]
2-Methylnaphthalene	Dermal	Rat	LD50 > 2,000 mg/kg	[8]

Sub-chronic and Chronic Toxicity

A chronic oral dietary study in mice with 2-methylnaphthalene resulted in pulmonary alveolar proteinosis at all dose levels.[8] Systemic effects on kidney and brain weights were also observed in males.[8]

Carcinogenicity

There is no direct evidence to suggest that **2,7-Dimethylnaphthalene** is carcinogenic. A study on 2-methylnaphthalene in mice did not find unequivocal carcinogenic potential.[6] Similarly, a study on 1,4-dimethylnaphthalene administered in the diet of rats for up to 104 weeks showed no evidence of carcinogenicity.[7]

Genotoxicity

The genotoxic potential of **2,7-Dimethylnaphthalene** has not been extensively studied. However, data on related compounds suggest a low potential for genotoxicity. 2,7-

Naphthalenediol, a related compound, was not mutagenic in an in vivo bone marrow micronucleus test in mice.[9] 2-Methylnaphthalene did not induce reverse mutations in *Salmonella typhimurium* and did not induce chromosomal aberrations in Chinese hamster lung cells in vitro.[8]

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of **2,7-Dimethylnaphthalene** were identified. A study on 1,4-dimethylnaphthalene in rats showed no reproductive toxicity at the highest dose tested.[7] Developmental effects, such as delayed vaginal patency and preputial separation, were observed at high doses and were considered secondary to maternal toxicity.[7]

Metabolism and Potential Signaling Pathways

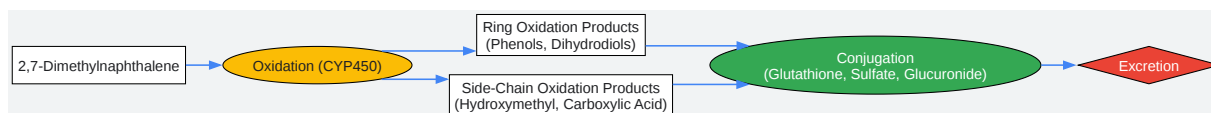
Metabolic Pathways

Specific metabolism studies on **2,7-Dimethylnaphthalene** are not readily available. However, based on studies of other dimethylnaphthalene isomers, a probable metabolic pathway can be inferred. The metabolism of dimethylnaphthalenes in rats proceeds through both aromatic ring oxidation and oxidation of the methyl side chains.[3][4][10]

The primary metabolic steps are likely to be:

- Oxidation: The methyl groups can be oxidized to form hydroxymethyl and then carboxylic acid derivatives. The aromatic ring can also be oxidized to form phenols and dihydrodiols.
- Conjugation: The oxidized metabolites can then be conjugated with glutathione, sulfate, or glucuronic acid to facilitate excretion.

A study on 2,6-dimethylnaphthalene metabolism by rat liver microsomes identified ring oxidation products (2,6-dimethyl-3-naphthol, 2,6-dimethyl-3,4-naphthoquinone, and 3,4-dihydro-3,4-dihydroxy-2,6-dimethylnaphthalene) and a side-chain oxidation product (2-hydroxymethyl-6-methylnaphthalene).[4]



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Probable metabolic pathway of 2,7-Dimethylnaphthalene.

Interaction with Signaling Pathways

The interaction of **2,7-Dimethylnaphthalene** with specific signaling pathways has not been elucidated. However, studies on the parent compound, naphthalene, provide some insights. Naphthalene itself does not appear to activate the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism.^[11] However, some quinone metabolites of naphthalene have been shown to activate the AhR.^[12] Given that dimethylnaphthalenes can also be metabolized to quinones, an indirect activation of the AhR pathway is a possibility.



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Potential indirect activation of the AhR pathway.

Environmental Safety

Ecotoxicity

Specific ecotoxicity data for **2,7-Dimethylnaphthalene** is not readily available. As a polycyclic aromatic hydrocarbon, it is expected to have some level of aquatic toxicity. One Safety Data Sheet for 1,4-dimethylnaphthalene classifies it as "Very toxic to aquatic life".^{[13][14]}

Persistence and Bioaccumulation

Based on its estimated logP (o/w) of around 4.3-4.4, **2,7-Dimethylnaphthalene** has the potential to bioaccumulate in aquatic organisms. Some Safety Data Sheets indicate that it is

not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[15]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **2,7-Dimethylnaphthalene** are not published. However, standardized OECD guidelines are typically followed for such studies. Below are brief overviews of relevant methodologies.

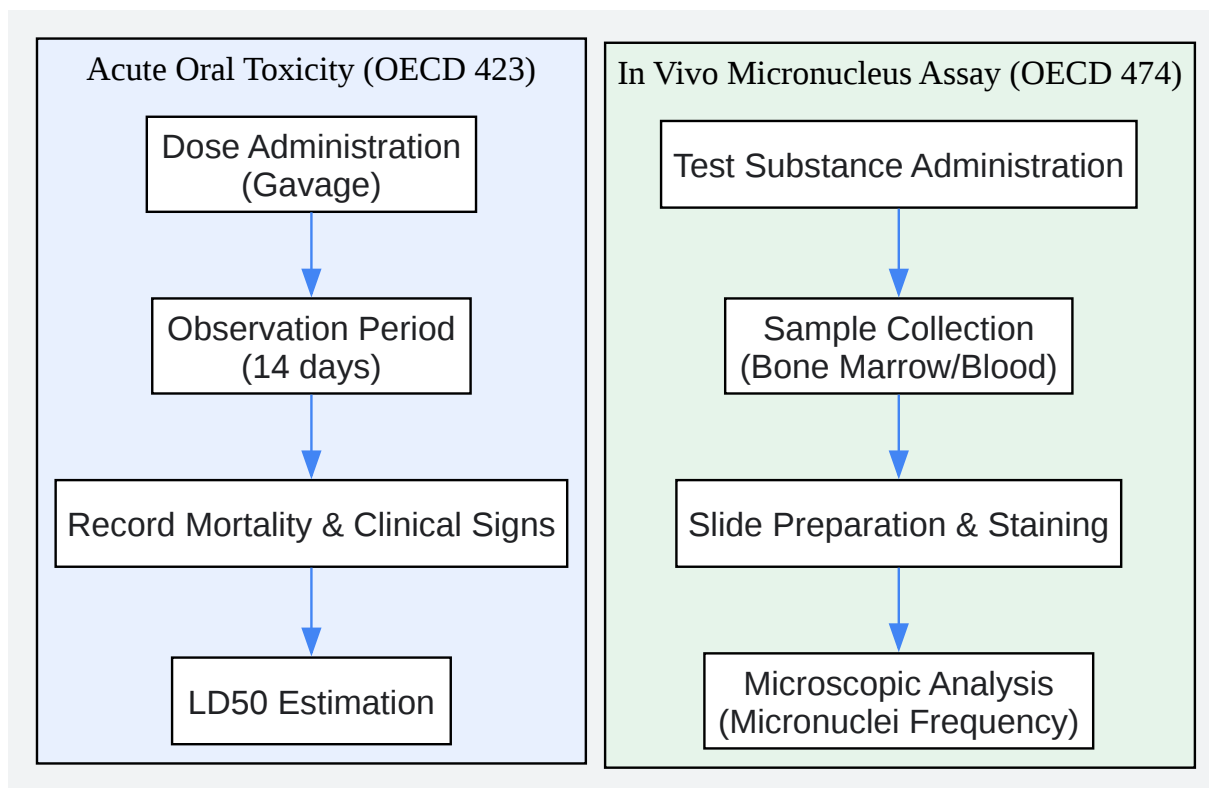
Acute Oral Toxicity (based on OECD Guideline 423)

- **Test Animals:** Typically, rats of a single sex (usually females) are used.
- **Dosage:** A stepwise procedure is used with a starting dose based on available information. Dosing is sequential, with the outcome of each animal influencing the dose for the next.
- **Administration:** The substance is administered in a single dose by gavage.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Endpoint:** The LD50 is estimated based on the observed mortalities.

In Vivo Micronucleus Assay (based on OECD Guideline 474)

- **Test Animals:** Typically, mice or rats are used.
- **Dosage and Administration:** The test substance is administered, usually once or twice, at three dose levels.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- **Slide Preparation and Analysis:** Smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (or normochromatic erythrocytes in peripheral blood) is determined by microscopic analysis.

- Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a potential for chromosomal damage.



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